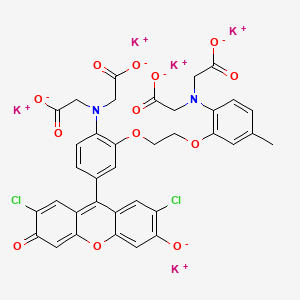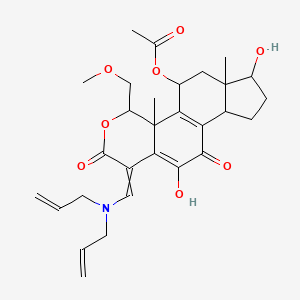
PX-866-17OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PX-866-17OH is an active metabolite of PX-866 . It is a PI3K inhibitor, which means it inhibits the phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It has selectivity for PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, with IC50s of 14, 57, 131, and 148 nM, respectively .
Molecular Structure Analysis
The molecular formula of PX-866-17OH is C29H37NO8 . Its molecular weight is 527.6 . The InChI code is InChI=1S/C29H37NO8/c1-7-11-30 (12-8-2)14-17-23-26 (34)25 (33)22-18-9-10-20 (32)28 (18,4)13-19 (37-16 (3)31)24 (22)29 (23,5)21 (15-36-6)38-27 (17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
PX-866-17OH is a crystalline solid . It is soluble in DMSO . The λmax values are 249, 316, 405 nm .
Applications De Recherche Scientifique
Dual PI3K and BRAF Inhibition in Advanced BRAF V600–Mutant Solid Tumors : A study evaluated the safety and biomarkers predictive of response to PX-866 in combination with vemurafenib. They found PX-866 to be well-tolerated and associated with partial responses and stable disease in some patients. Intratumoral CD8+ T-cell infiltration increased following PX-866 treatment in some patients, suggesting immune-modulatory effects (Yam et al., 2017).
Inhibition of Cancer Cell Motility and Growth in Three-Dimensional Cultures : This study compared PX-866 and wortmannin, another PI3K inhibitor, in human cancer cell lines. PX-866 was more potent than wortmannin in suppressing growth and inhibiting motility in cancer cells, particularly in three-dimensional tumor models (Howes et al., 2007).
Phase I Trial of PX-866 in Solid Tumors : This clinical trial found PX-866 to exhibit a mild side effect profile and induced stabilization of disease in previously progressing cancer patients. Oral administration of PX-866 provided targeted inhibition even at low doses and maintained this inhibition for an extended period following the last dose (Jimeno et al., 2009).
Activity Against Human Glioblastoma : PX-866 showed potent inhibitory effects on the PI3K/Akt signaling pathway in glioblastoma. It inhibited invasive and angiogenic capabilities of cultured glioblastoma cells and increased median survival time in animal models with intracranial tumors (Koul et al., 2010).
Antitumor Activity and Molecular Pharmacology : PX-866 was found to be a biologically stable inhibitor of phosphoinositide-3-kinase with prolonged inhibition of PI3K signaling in human tumor xenografts. It exhibited single-agent antitumor activity and enhanced the effects of cisplatin and radiation treatment in certain cancer models (Ihle et al., 2004).
Mutations Predicting Antitumor Activity and Resistance : Mutant PI3K and loss of PTEN activity were predictors of sensitivity to PX-866 in tumors with wild-type Ras, whereas oncogenic Ras mutations predicted resistance. Elevated levels of Ras-dependent downstream targets were observed in resistant cell lines (Ihle et al., 2009).
Safety And Hazards
PX-866-17OH is harmful if inhaled, swallowed, or absorbed through the skin . Exposure causes irritation of the skin and eyes . Ingestion may cause elevated liver enzymes (AST/ALT), fatigue, diarrhea, nausea, vomiting, anorexia (decreased appetite) and lymphopenia (reduction of a certain type of white blood cells) .
Orientations Futures
Propriétés
IUPAC Name |
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKVQJOXRFVEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73309142 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/no-structure.png)
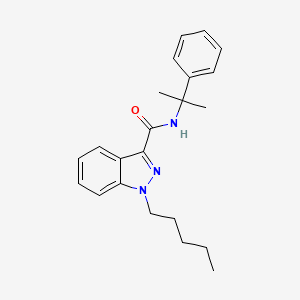
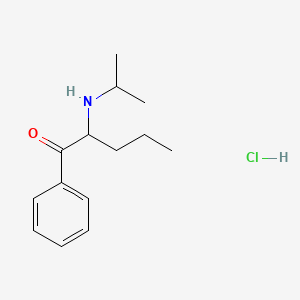
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
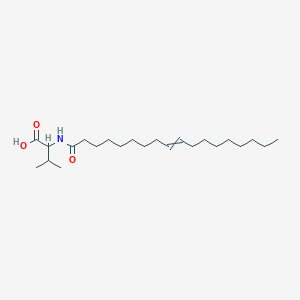
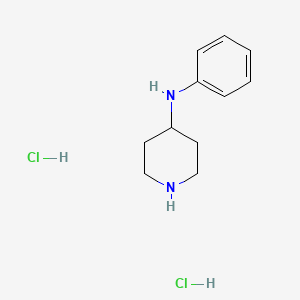
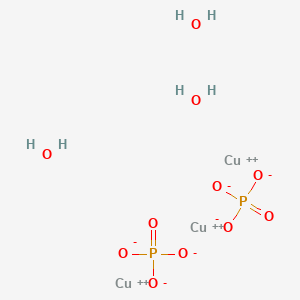
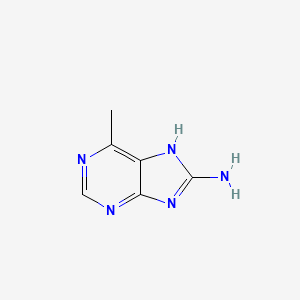
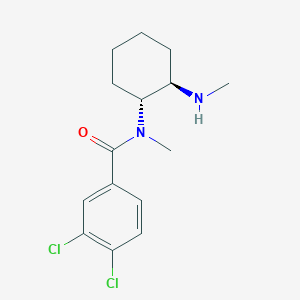
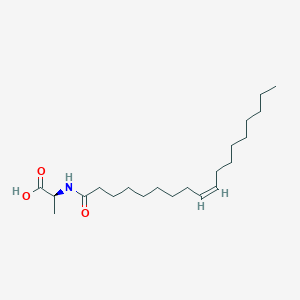
![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)
![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)
